molecular formula C13H13N3O2 B4444600 N-CYCLOPROPYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE

N-CYCLOPROPYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE

Cat. No.: B4444600
M. Wt: 243.26 g/mol
InChI Key: FQPGTGSQPYIQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-CYCLOPROPYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE typically involves a multi-step process. One common method includes the reaction of anthranilic acid with cyclopropylamine to form an intermediate, which is then cyclized to produce the quinazolinone core. This core is subsequently acylated with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. For instance, one-pot, eco-friendly syntheses using water as a solvent have been developed. These methods not only reduce the use of hazardous solvents but also improve yield and reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

N-CYCLOPROPYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity. This inhibition can lead to various therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOPROPYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can enhance its binding affinity and specificity for certain molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

N-cyclopropyl-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-12(15-9-5-6-9)7-16-8-14-11-4-2-1-3-10(11)13(16)18/h1-4,8-9H,5-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPGTGSQPYIQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-CYCLOPROPYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-CYCLOPROPYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-CYCLOPROPYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-CYCLOPROPYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-CYCLOPROPYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-CYCLOPROPYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.